ethyl 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate
CAS No.: 1880822-88-7
Cat. No.: VC12009373
Molecular Formula: C9H12N2O3
Molecular Weight: 196.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1880822-88-7 |
|---|---|
| Molecular Formula | C9H12N2O3 |
| Molecular Weight | 196.20 g/mol |
| IUPAC Name | ethyl 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate |
| Standard InChI | InChI=1S/C9H12N2O3/c1-3-13-7(12)6-10-8(14-11-6)9(2)4-5-9/h3-5H2,1-2H3 |
| Standard InChI Key | DEYZFNMDROPWRJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NOC(=N1)C2(CC2)C |
| Canonical SMILES | CCOC(=O)C1=NOC(=N1)C2(CC2)C |
Introduction
Structural and Physicochemical Properties
Ethyl 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate belongs to the 1,2,4-oxadiazole family, a class of heterocycles known for their stability and diverse reactivity. The compound’s molecular formula is C₉H₁₂N₂O₃, with a molecular weight of 196.20 g/mol. Key structural features include:
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A five-membered 1,2,4-oxadiazole ring containing two nitrogen atoms and one oxygen atom.
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A 1-methylcyclopropyl substituent at position 5, introducing steric and electronic effects due to the strained cyclopropane ring.
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An ethyl ester group at position 3, which can undergo hydrolysis or serve as a leaving group in further transformations.
The compound’s InChIKey (DEYZFNMDROPWRJ-UHFFFAOYSA-N) and SMILES string (CCOC(=O)C1=NOC(=N1)C2(C)CC2) provide precise descriptors of its connectivity and stereoelectronic configuration.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of ethyl 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate typically involves cyclization reactions. One reported method utilizes ethyl nitroacetate and phenylacetylene in the presence of TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as a catalyst under open-air conditions. This approach leverages the oxidative cyclization of nitro compounds with alkynes, a strategy commonly employed in oxadiazole synthesis.
A generalized reaction pathway is outlined below:
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Nitroacetate Activation: Ethyl nitroacetate reacts with phenylacetylene to form a nitrile oxide intermediate.
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Cyclization: The nitrile oxide undergoes [3+2] cycloaddition with a second equivalent of ethyl nitroacetate, forming the oxadiazole ring.
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Substitution: Introduction of the 1-methylcyclopropyl group via nucleophilic displacement or coupling reactions.
Industrial-Scale Production
Industrial methods prioritize scalability and efficiency. Continuous flow reactors are employed to enhance reaction control and yield, while automated systems ensure consistent product quality. Key parameters include:
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Temperature: Maintained between 70–90°C to optimize cyclization kinetics.
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Catalyst Loading: TEMPO is used at 5–10 mol% to balance cost and reactivity.
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Solvent Systems: Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are preferred for their ability to stabilize intermediates.
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by its oxadiazole core and substituents:
Oxadiazole Ring Reactions
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Electrophilic Substitution: The electron-deficient oxadiazole ring undergoes nitration or sulfonation at position 5, though steric hindrance from the methylcyclopropyl group may limit reactivity.
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Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) cleaves the oxadiazole ring to yield diamino esters, useful in peptide mimetics.
Ester Functionalization
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Hydrolysis: Treatment with aqueous NaOH or HCl converts the ethyl ester to a carboxylic acid, enabling further derivatization (e.g., amide coupling).
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Transesterification: Alcoholysis with methanol or benzyl alcohol under acidic conditions produces alternative esters.
Cyclopropane Ring Modifications
The 1-methylcyclopropyl group participates in strain-driven reactions:
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Ring-Opening: Strong acids or transition metals (e.g., Rh(II)) induce cyclopropane cleavage, generating allylic or propargylic intermediates.
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Cross-Coupling: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable substitution of the methyl group with aryl or heteroaryl units.
Applications in Scientific Research
Medicinal Chemistry
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Scaffold for Drug Discovery: The oxadiazole core serves as a bioisostere for carboxylic acids, improving metabolic stability.
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Protease Inhibitors: Derivatives inhibit serine proteases (e.g., thrombin) via hydrogen bonding to the oxadiazole oxygen.
Materials Science
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Polymer Additives: Oxadiazoles enhance thermal stability in polyesters and polyamides.
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Luminescent Materials: Electron-deficient rings facilitate π-π stacking, useful in organic light-emitting diodes (OLEDs).
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